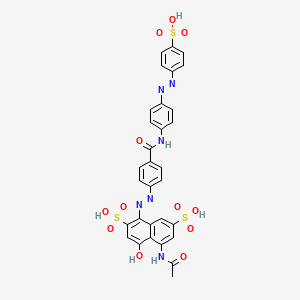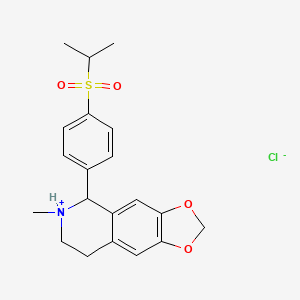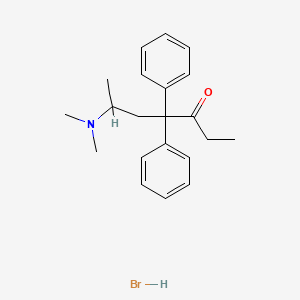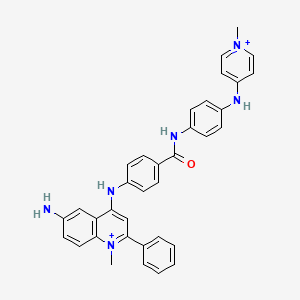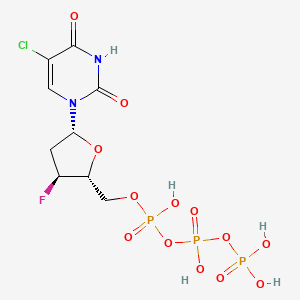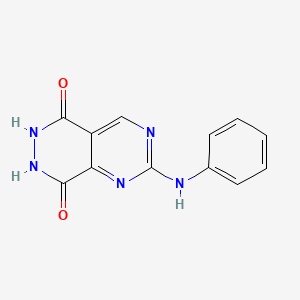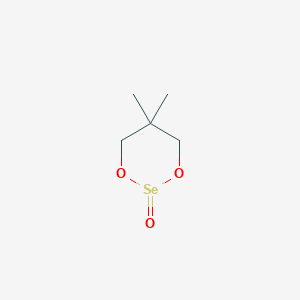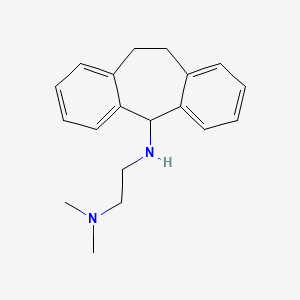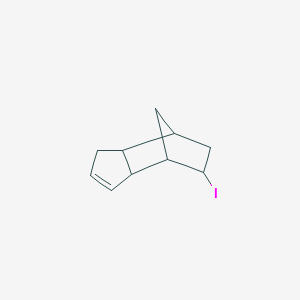
5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene is an organic compound characterized by its unique structure, which includes an iodine atom attached to a hexahydro-1H-4,7-methanoindene framework. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene typically involves the iodination of a suitable precursor. One common method is the electrophilic iodination of 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The iodine atom in 5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene derivatives with different functional groups.
Oxidation: Formation of ketones, alcohols, or carboxylic acids depending on the degree of oxidation.
Reduction: Formation of 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, 5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene is used as a building block for the synthesis of more complex molecules
Eigenschaften
CAS-Nummer |
6316-17-2 |
|---|---|
Molekularformel |
C10H13I |
Molekulargewicht |
260.11 g/mol |
IUPAC-Name |
9-iodotricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H13I/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-10H,2,4-5H2 |
InChI-Schlüssel |
CHAPJYVONOIHHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2C1C3CC2C(C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




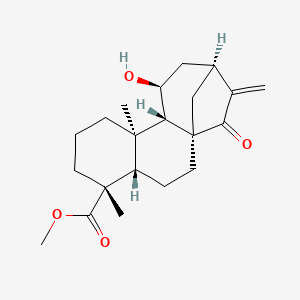
![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-2-[4-(4-phenyl-1-piperazinyl)butyl]-9-methyl-](/img/structure/B12797978.png)
